

A Comparative Guide to VPS34 Inhibitors: (2S)-SB02024 versus SAR405

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Compound of Interest		
Compound Name:	(2S)-SB02024	
Cat. No.:	B6233176	Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent VPS34 inhibitors, **(2S)-SB02024** and SAR405. This document synthesizes experimental data to evaluate their performance in VPS34 inhibition assays, details the experimental methodologies, and visualizes the pertinent biological pathways.

Vacuolar protein sorting 34 (VPS34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular vesicle trafficking processes, most notably autophagy and endosomal sorting. Its function is centered on the production of phosphatidylinositol 3-phosphate (PI3P). Given its role in cellular homeostasis and its implications in diseases such as cancer, VPS34 has emerged as a significant target for therapeutic intervention. This guide focuses on a comparative analysis of two selective VPS34 inhibitors, **(2S)-SB02024** (also referred to as SB02024) and SAR405.

Quantitative Performance in Inhibition Assays

The inhibitory potency of **(2S)-SB02024** and SAR405 has been quantified in both biochemical and cellular assays. The following tables summarize the key performance metrics for each inhibitor.

Biochemical Inhibition Data



Inhibitor	Parameter	Value (nM)	Assay Type
(2S)-SB02024	IC50	5	Time-Resolved FRET- based
SAR405	IC50	1.2	PtdIns Phosphorylation Assay
Kd	1.5	Biophysical Assay	

Cellular Inhibition Data

Inhibitor	Parameter	Value (nM)	Cellular Assay
(2S)-SB02024	IC50	5.7	NanoBRET Assay
SAR405	IC50	27	GFP-FYVE Transfected HeLa Cells
IC50	42	Autophagosome Formation (mTOR inhibition-induced)	
IC50	419	Autophagosome Formation (starvation-induced)	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

Biochemical Inhibition Assays

Time-Resolved FRET-based Assay for **(2S)-SB02024**: The biochemical potency of SB02024 was determined using a time-resolved fluorescence resonance energy transfer (FRET)-based assay. Recombinant VPS34 enzyme was incubated with varying concentrations of SB02024.



The assay measures the enzymatic activity of VPS34, and the IC50 value was calculated from the dose-response curve.[1]

PtdIns Phosphorylation Assay for SAR405: The inhibitory activity of SAR405 on human recombinant VPS34 was assessed by measuring the phosphorylation of a phosphatidylinositol (PtdIns) substrate. The IC50 value represents the concentration of SAR405 required to inhibit 50% of the VPS34 enzymatic activity.

Cellular Inhibition Assays

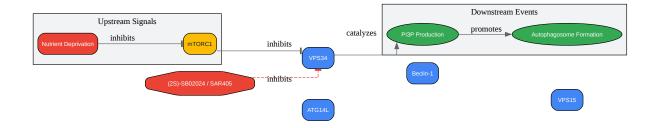
NanoBRET Assay for **(2S)-SB02024**: The cellular inhibitory activity of SB02024 was evaluated using a NanoBRET assay in HEK293T cells transfected with VPS34. This assay measures the engagement of the inhibitor with its target protein in living cells. The IC50 value was determined from the dose-response curve of SB02024.[1]

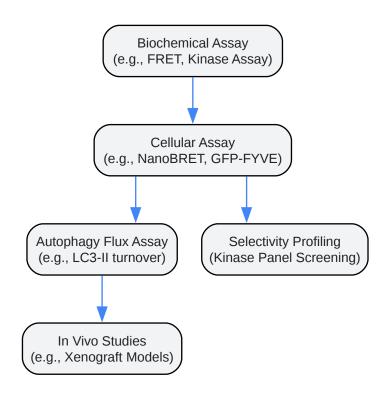
GFP-FYVE Cellular Assay for SAR405: HeLa cells transfected with a GFP-FYVE probe were utilized to assess the cellular activity of SAR405. The FYVE domain specifically binds to PI3P, the product of VPS34 activity. In the presence of a VPS34 inhibitor, PI3P levels decrease, leading to a reduction in GFP-FYVE puncta. The IC50 was determined by quantifying the number of cells with GFP-FYVE puncta after treatment with SAR405.[2][3]

VPS34 Signaling Pathway in Autophagy Initiation

VPS34 plays a pivotal role in the initiation of autophagy. It is a component of a larger protein complex that includes Beclin-1, VPS15, and ATG14L. This complex is essential for the generation of PI3P, which in turn recruits downstream effectors to initiate the formation of the autophagosome.







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